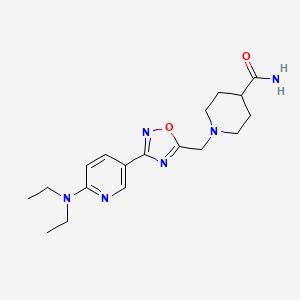

![molecular formula C18H24N4O2 B2664954 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034207-54-8](/img/no-structure.png)

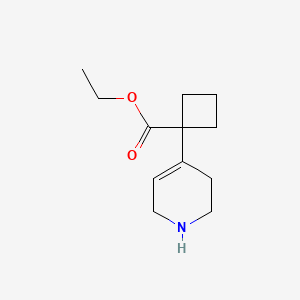

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Utility in Novel Derivative Synthesis

This compound and its related derivatives are utilized in synthesizing novel chemical entities with potential biological activities. For instance, the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives demonstrates the versatility of such compounds in creating diverse chemical structures with potential applications in medicinal chemistry and drug discovery (Khalil et al., 2017).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives reveals their significant antioxidant activity. These studies highlight the compound's role in forming complexes with metals, which are then evaluated for their ability to scavenge free radicals, pointing to potential therapeutic applications as antioxidants (Chkirate et al., 2019).

Synthesis of Diverse Chemical Scaffolds

The compound's framework serves as a precursor for synthesizing a wide range of chemical scaffolds, including bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives. These derivatives are synthesized for further evaluation of their biological activities, showcasing the compound's utility in generating diverse molecular architectures (Arafat et al., 2022).

Flavouring and Cooling Agent Applications

The compound and its variants have been evaluated for use as flavouring substances and cooling agents, indicating their potential applications in the food and beverage industries. This research assesses their safety profiles and efficacy, underscoring the chemical's versatility beyond pharmaceutical applications (Younes et al., 2018).

Alzheimer's Disease Therapeutic Approach

Derivatives of the compound have been investigated for their potential as multifunctional therapeutics against Alzheimer's disease. These studies focus on the synthesis and biological evaluation of compounds for their ability to inhibit acetylcholinesterase and prevent amyloid β aggregation, highlighting the compound's relevance in developing treatments for neurodegenerative diseases (Umar et al., 2019).

Direcciones Futuras

The future directions for this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. There is also potential for this compound to be studied for its biological activities, as similar compounds have shown promising results .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide' involves the reaction of 2-methylphenol with 2-bromoacetyl bromide to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with N-(4-piperidinyl)-5-methyl-1H-pyrazole-3-carboxamide in the presence of a base to form the final product.", "Starting Materials": ["2-methylphenol", "2-bromoacetyl bromide", "N-(4-piperidinyl)-5-methyl-1H-pyrazole-3-carboxamide", "base"], "Reaction": ["Step 1: React 2-methylphenol with 2-bromoacetyl bromide in the presence of a base to form 2-(2-methylphenoxy)acetophenone.", "Step 2: React 2-(2-methylphenoxy)acetophenone with N-(4-piperidinyl)-5-methyl-1H-pyrazole-3-carboxamide in the presence of a base to form the final product, 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide."] } | |

| 2034207-54-8 | |

Fórmula molecular |

C18H24N4O2 |

Peso molecular |

328.416 |

Nombre IUPAC |

2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |

InChI |

InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21) |

Clave InChI |

VJUVENASKIVAGM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)

![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2664877.png)

![8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2664878.png)

![2-(3-bromo-4-methoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2664880.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)

![2-[(3-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2664886.png)

![2,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2664892.png)